Dihexadecylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

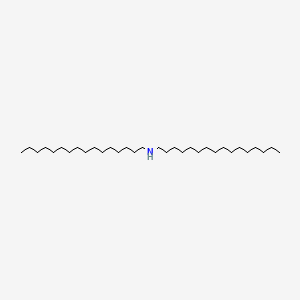

Structure

2D Structure

Properties

IUPAC Name |

N-hexadecylhexadecan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H67N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33H,3-32H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQYKSVOHDVVDOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCNCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H67N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60867439 | |

| Record name | N-Hexadecyl-1-hexadecanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60867439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

465.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16724-63-3, 68037-98-9, 68439-74-7 | |

| Record name | Dihexadecylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16724-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dicetylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016724633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amines, di-C14-18-alkyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068037989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amines, di-C16-22-alkyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068439747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amines, di-C14-18-alkyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Amines, di-C16-22-alkyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Hexadecyl-1-hexadecanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60867439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amines, di-C16-22-alkyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.996 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dihexadecylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.057 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Amines, di-C14-18-alkyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.002 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICETYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05Y5G77L4R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dihexadecylamine chemical formula and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihexadecylamine, also known as N-hexadecylhexadecan-1-amine or dicetylamine, is a symmetrical secondary amine characterized by two C16 alkyl chains attached to a nitrogen atom. Its long, hydrophobic alkyl chains and polar amine head group impart amphiphilic properties, making it a valuable compound in various chemical and industrial applications. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis, and its applications, particularly in the realm of drug delivery and nanomaterials.

Chemical and Physical Properties

This compound is a waxy solid at room temperature, with a color ranging from white to off-white or pale yellow.[1] Its pronounced hydrophobic nature makes it soluble in organic solvents while having limited solubility in water.[1]

Core Chemical Data

| Identifier | Value | Reference |

| Chemical Formula | C₃₂H₆₇N | [2][3] |

| Molecular Weight | 465.88 g/mol | |

| IUPAC Name | N-hexadecylhexadecan-1-amine | |

| CAS Number | 16724-63-3 | |

| Synonyms | Dicetylamine, Di(n-hexadecyl)amine, N-Hexadecyl-1-hexadecanamine |

Physicochemical Properties

The reported physical properties of this compound can vary between sources, likely due to differences in purity and measurement conditions.

| Property | Value | Source |

| Melting Point | 65.5-66.5 °C | Lattuada & Uberti, 2002 |

| 67.03 °C | ChemicalBook | |

| Boiling Point | 488.93 °C (estimated) | ChemicalBook |

| Density | 0.9018 g/cm³ (estimated) | ChemicalBook |

Experimental Protocols

Synthesis of this compound

A convenient laboratory-scale synthesis of this compound can be achieved through the bisalkylation of cyanamide followed by acidic hydrolysis. The following protocol is adapted from a procedure published in Organic Preparations and Procedures International.

Materials:

-

Hexadecyl bromide

-

50% aqueous cyanamide

-

Aliquat® 336 (Phase Transfer Catalyst)

-

Toluene

-

2 M Sulfuric acid (H₂SO₄)

-

3.5 M Sodium hydroxide (NaOH)

-

Chloroform (CHCl₃)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Diethyl ether (Et₂O)

Procedure:

-

Bisalkylation of Cyanamide:

-

In a reaction vessel, combine 50% aqueous cyanamide, Aliquat® 336 (as a phase transfer catalyst), hexadecyl bromide, and toluene.

-

Stir the mixture vigorously at 50°C for 8 hours. This reaction forms the intermediate, dihexadecylcyanamide.

-

After the reaction period, separate the organic phase.

-

Evaporate the toluene from the organic phase to yield crude dihexadecylcyanamide. This intermediate is typically used in the next step without further purification.

-

-

Hydrolysis of Dihexadecylcyanamide:

-

Suspend the crude dihexadecylcyanamide in 2 M sulfuric acid.

-

Reflux the mixture for 8 hours to facilitate the complete hydrolysis of the cyanamide to the corresponding amine.

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the mixture by adding 3.5 M sodium hydroxide.

-

Extract the product into chloroform.

-

Wash the organic phase with water, then dry it over anhydrous sodium sulfate.

-

Filter the solution and evaporate the chloroform to yield a crude solid.

-

-

Purification:

-

Purify the crude this compound by trituration with diethyl ether.

-

Collect the resulting white solid by filtration and wash with additional diethyl ether.

-

The final product is di(n-hexadecyl)amine.

-

Application in Nanoparticle Synthesis

Long-chain amines like this compound are effective stabilizing or capping agents in the synthesis of nanoparticles, preventing their aggregation and controlling their size and shape. The following is a representative protocol for the synthesis of copper nanoparticles using a long-chain amine as a stabilizing agent, adapted from a polyol-mediated synthesis method. While the original study used 1-hexadecylamine, the principles are applicable to this compound due to its similar surfactant properties.

Materials:

-

Copper(II) nitrate (Cu(NO₃)₂)

-

This compound (as stabilizing agent)

-

Ethylene glycol (as solvent and reducing agent)

-

Ethanol

-

Argon gas

Procedure:

-

Preparation of Precursor Solution:

-

Prepare a solution of copper(II) nitrate in ethylene glycol in a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an argon inlet.

-

Add the desired molar ratio of this compound to the solution.

-

-

Homogenization:

-

Heat the mixture to approximately 60°C and stir until a complete, homogeneous solution is achieved.

-

-

Nanoparticle Formation:

-

Rapidly heat the solution to 160°C while bubbling argon through the mixture to maintain an inert atmosphere.

-

Observe the color changes of the solution, which indicate the reduction of copper ions and the formation of nanoparticles. The reaction is typically allowed to proceed for several hours.

-

-

Isolation and Purification:

-

After the reaction is complete, rapidly cool the solution to room temperature.

-

Separate the copper nanoparticles by centrifugation.

-

Wash the nanoparticles several times with ethanol to remove any unreacted precursors and excess stabilizing agent.

-

Dry the final nanoparticle product under an argon atmosphere.

-

Applications in Drug Development

The amphiphilic nature of this compound makes it a candidate for use in various drug delivery systems. Its long alkyl chains can integrate into the lipid bilayers of liposomes or the core of lipid nanoparticles, while the amine group can be functionalized or used to impart a positive surface charge. Cationic lipids are often used to facilitate the delivery of nucleic acids (e.g., siRNA, mRNA) by complexing with the negatively charged genetic material and promoting interaction with cell membranes.

While specific formulations in approved drugs may not prominently feature this compound, it and similar long-chain amines are instrumental in the research and development of:

-

Lipid Nanoparticles (LNPs): As a component of the lipid mixture, it can help encapsulate and stabilize therapeutic payloads, such as small molecules or biologics.

-

Cationic Liposomes: The amine group can be protonated to create a positive surface charge, which is crucial for gene delivery applications.

-

Emulsions and Nanoemulsions: It can act as a surfactant to stabilize oil-in-water or water-in-oil emulsions used for delivering lipophilic drugs.

Safety and Handling

This compound is known to cause skin and eye irritation. It is also classified as being very toxic to aquatic life with long-lasting effects. Therefore, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this chemical. All work should be conducted in a well-ventilated area, and appropriate disposal methods must be followed to prevent environmental contamination.

References

Dihexadecylamine: A Comprehensive Technical Guide for Researchers

A deep dive into the chemical properties, applications, and experimental considerations of Dihexadecylamine, a versatile cationic lipid with significant potential in drug delivery and biomedical research.

This technical guide provides a thorough overview of this compound, a saturated secondary amine that has garnered increasing interest within the scientific community. Tailored for researchers, scientists, and professionals in drug development, this document consolidates essential information on its chemical identity, properties, and applications, with a focus on practical experimental details.

Core Chemical Identity: CAS Number and Synonyms

This compound is chemically identified by the CAS Registry Number 16724-63-3 [1][2][3]. This unique numerical identifier is crucial for unambiguous substance identification in chemical databases and regulatory submissions.

The compound is also known by several synonyms, which are frequently encountered in scientific literature and commercial listings. Understanding these alternative names is vital for comprehensive literature searches and material sourcing.

| Synonym | Source |

| N,N-Dihexadecylamine | ChemicalBook[1] |

| N-Hexadecylhexadecan-1-amine | PubChem, ChemicalBook[1] |

| Dicetylamine | PubChem |

| Di(hexadecyl)amine | PubChem |

| N-Hexadecyl-1-hexadecanamine | ChemicalBook, NIST |

| Armeen 2-16 | PubChem |

| Dipalmitylamine | PubChem |

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its application in research and development. These properties influence its behavior in various formulations and biological systems.

| Property | Value | Source |

| Molecular Formula | C₃₂H₆₇N | ChemicalBook, PubChem |

| Molecular Weight | 465.88 g/mol | ChemicalBook, NIST |

| Melting Point | 67.03 °C | ChemicalBook |

| Boiling Point | 488.93 °C (estimate) | ChemicalBook |

| Density | 0.9018 g/cm³ (estimate) | ChemicalBook |

| pKa | 10.84 ± 0.19 (Predicted) | ChemicalBook |

| LogP | 14.922 (estimate) | ChemicalBook |

| Form | Solid | ChemicalBook |

| Color | White to off-white | ChemicalBook |

Applications in Research and Drug Development

This compound's amphipathic nature, characterized by a hydrophilic amine head group and two long hydrophobic hexadecyl chains, makes it a valuable component in the construction of various supramolecular assemblies. Its primary applications lie in its function as a cationic lipid for the formulation of liposomes and other lipid-based nanoparticles.

These delivery systems are instrumental in encapsulating and transporting therapeutic molecules, such as nucleic acids (siRNA, mRNA) and small molecule drugs, to target cells and tissues. The positive charge of the amine group facilitates interaction with negatively charged cell membranes and nucleic acids, enhancing cellular uptake and endosomal escape, which are critical steps for the intracellular delivery of payloads.

Experimental Protocols: A Methodological Overview

The successful application of this compound in research necessitates well-defined experimental protocols. Below are generalized methodologies for the preparation and characterization of this compound-containing lipid nanoparticles, which are common in drug delivery studies.

Preparation of this compound-Based Liposomes via Thin-Film Hydration

This protocol outlines the fundamental steps for creating multilamellar vesicles (MLVs) which can be further processed into unilamellar vesicles (SUVs or LUVs).

Materials:

-

This compound

-

Helper lipid (e.g., DOPE, Cholesterol)

-

Chloroform or a suitable organic solvent mixture

-

Aqueous buffer (e.g., PBS, HEPES-buffered saline)

-

Round-bottom flask

-

Rotary evaporator

-

Water bath sonicator or extruder

Procedure:

-

Lipid Film Formation: Dissolve this compound and helper lipids in the desired molar ratio in chloroform in a round-bottom flask.

-

Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure. This will result in the formation of a thin lipid film on the inner surface of the flask.

-

Hydration: Hydrate the lipid film with the aqueous buffer by vortexing or gentle agitation. This process leads to the spontaneous formation of MLVs.

-

Size Reduction (Optional): To obtain smaller, more uniform vesicles, the MLV suspension can be sonicated using a water bath sonicator or subjected to extrusion through polycarbonate membranes of a defined pore size.

Characterization of Lipid Nanoparticles

Dynamic Light Scattering (DLS): Used to determine the mean particle size, size distribution, and polydispersity index (PDI) of the formulated nanoparticles.

Zeta Potential Measurement: Determines the surface charge of the nanoparticles, which is a critical parameter for predicting their stability and interaction with biological membranes.

Encapsulation Efficiency: Quantifies the amount of drug or nucleic acid successfully entrapped within the lipid nanoparticles. This is typically determined by separating the encapsulated from the unencapsulated material (e.g., via dialysis or size exclusion chromatography) and quantifying the payload in the nanoparticle fraction.

Logical Workflow for Formulation Development

The development of a this compound-based drug delivery system follows a logical progression of steps, from initial formulation to preclinical evaluation.

This comprehensive guide serves as a foundational resource for researchers working with this compound. By providing clear, structured information on its chemical identity, properties, and experimental applications, this document aims to facilitate innovative research and development in the field of drug delivery and beyond.

References

Physical and chemical properties of Dihexadecylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihexadecylamine is a secondary amine characterized by two C16 alkyl chains attached to a nitrogen atom. Its amphiphilic nature, stemming from a polar amine head group and long, nonpolar hydrocarbon tails, makes it a valuable component in the formulation of various drug delivery systems. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its characterization, and its applications in the development of liposomes and nanoparticles.

Chemical and Physical Properties

This compound, also known as N-hexadecyl-1-hexadecanamine or dicetylamine, is a waxy solid at room temperature.[1] Its properties are summarized in the tables below.

Table 1: General Properties of this compound

| Property | Value | Reference |

| CAS Number | 16724-63-3 | [2][3] |

| Molecular Formula | C₃₂H₆₇N | [2][3] |

| Molecular Weight | 465.88 g/mol | |

| Appearance | White to off-white solid | |

| Synonyms | N-Hexadecyl-1-hexadecanamine, Dicetylamine, Armeen 2-16 |

Table 2: Physicochemical Properties of this compound

| Property | Value | Experimental Conditions | Reference |

| Melting Point | 79-80 °C | Not specified | |

| Boiling Point | 220 °C | Not specified | |

| Density | 0.9018 g/cm³ (estimate) | Not specified | |

| pKa | 10.84 ± 0.19 (Predicted) | Not specified | |

| Solubility | Insoluble in water; Soluble in organic solvents. | Water | |

| Soluble in chloroform, methanol, acetone. | Organic Solvents | ||

| Refractive Index | 1.4783 (estimate) | Not specified |

Experimental Protocols

This section details the methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

A convenient method for the synthesis of di(n-hexadecyl)amine involves the phase-transfer catalyzed (PTC) bisalkylation of cyanamide, followed by acidic hydrolysis.

Experimental Protocol:

-

Bisalkylation of Cyanamide: To a mixture of cyanamide and a phase-transfer catalyst (e.g., Aliquat 336) in toluene, 1-bromohexadecane and a 50% aqueous sodium hydroxide solution are added. The reaction mixture is stirred vigorously at a controlled temperature.

-

Hydrolysis: After completion of the bisalkylation, the organic phase is separated. The crude dialkylcyanamide is then subjected to acidic hydrolysis by refluxing with an acid, such as 2 M sulfuric acid.

-

Isolation and Purification: Upon completion of the hydrolysis, the reaction mixture is basified with sodium hydroxide, and the product is extracted with an organic solvent like chloroform. The crude this compound can be purified by trituration in diethyl ether to yield a white solid.

Characterization Methods

The melting point of this compound can be determined using a standard capillary melting point apparatus.

Experimental Protocol:

-

A small amount of the dried, powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point.

FTIR spectroscopy is used to identify the functional groups present in this compound.

Experimental Protocol:

-

A small amount of this compound is finely ground with spectroscopic grade potassium bromide (KBr).

-

The mixture is pressed into a thin, transparent pellet using a hydraulic press.

-

The KBr pellet is placed in the sample holder of an FTIR spectrometer.

-

The infrared spectrum is recorded over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

¹H and ¹³C NMR spectroscopy are employed to elucidate the chemical structure of this compound.

Experimental Protocol:

-

Approximately 5-25 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

The sample is placed in the NMR spectrometer.

-

¹H and ¹³C NMR spectra are acquired using appropriate pulse sequences and acquisition parameters. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane).

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.

Experimental Protocol:

-

A dilute solution of this compound in a suitable volatile solvent is prepared.

-

The sample is introduced into the mass spectrometer, often via gas chromatography (GC-MS) for separation and analysis.

-

The mass spectrum is recorded, showing the molecular ion peak and characteristic fragment ions.

Applications in Drug Delivery

This compound is a key component in the formulation of cationic liposomes and nanoparticles, which are used as non-viral vectors for the delivery of therapeutic agents such as drugs and nucleic acids.

Preparation of this compound-Containing Liposomes

The thin-film hydration method is a common technique for preparing liposomes incorporating this compound.

Experimental Protocol:

-

Lipid Film Formation: this compound and other lipid components (e.g., phospholipids, cholesterol) are dissolved in an organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask. The solvent is then removed under reduced pressure using a rotary evaporator to form a thin lipid film on the inner surface of the flask.

-

Hydration: The lipid film is hydrated with an aqueous buffer (which may contain the hydrophilic drug to be encapsulated) by gentle agitation or vortexing at a temperature above the phase transition temperature of the lipids. This process results in the formation of multilamellar vesicles (MLVs).

-

Sizing: To obtain unilamellar vesicles with a uniform size distribution, the MLV suspension is subjected to sizing techniques such as extrusion through polycarbonate membranes of a defined pore size or sonication.

Formulation of this compound-Based Nanoparticles

The emulsification-solvent evaporation method can be used to prepare this compound-containing nanoparticles.

Experimental Protocol:

-

Emulsification: this compound and a polymer are dissolved in a water-immiscible organic solvent (oil phase). This solution is then emulsified in an aqueous phase containing a surfactant or stabilizer using high-speed homogenization or sonication to form an oil-in-water (O/W) emulsion.

-

Solvent Evaporation: The organic solvent is removed from the emulsion by evaporation under reduced pressure or by continuous stirring at a controlled temperature.

-

Nanoparticle Recovery: The resulting nanoparticles are collected by centrifugation, washed to remove excess surfactant, and can be lyophilized for long-term storage.

Safety and Handling

This compound is classified as hazardous. It is very toxic to aquatic life with long-lasting effects. It may cause skin and eye irritation. Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a versatile long-chain secondary amine with well-defined physical and chemical properties. Its primary application in the pharmaceutical sciences lies in its use as a cationic lipid in the formulation of liposomes and nanoparticles for drug and gene delivery. The experimental protocols outlined in this guide provide a foundation for the synthesis, characterization, and application of this important compound in research and development.

References

The Solubility of Dihexadecylamine in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of dihexadecylamine in various organic solvents. This compound [(C₁₆H₃₃)₂NH], a secondary amine with two long alkyl chains, is a waxy, white to yellowish solid at room temperature. Its highly nonpolar nature, owing to the two C16 chains, dictates its solubility characteristics, making it a valuable compound in formulations such as nanoparticles and liposomes for drug delivery. Understanding its behavior in different solvents is critical for its effective application in research and pharmaceutical development.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its solubility.

| Property | Value | Reference |

| Molecular Formula | C₃₂H₆₇N | [1] |

| Molecular Weight | 465.9 g/mol | [1] |

| Melting Point | 38 - 47 °C | |

| Boiling Point | 330 °C at 760 mmHg | |

| Appearance | White to yellowish waxy solid | |

| Water Solubility | Insoluble | [2] |

| LogP (Octanol/Water Partition Coefficient) | 15.3 (Predicted) | [1] |

Quantitative Solubility of this compound

While specific quantitative solubility data for this compound is not extensively available in peer-reviewed literature, this guide provides estimated solubility values based on the principle of "like dissolves like" and the known behavior of similar long-chain aliphatic amines.[3] this compound's solubility is expected to be highest in nonpolar, aprotic solvents and lower in polar, protic solvents. The following table summarizes the estimated and qualitative solubility of this compound in a range of common organic solvents at ambient temperature (approximately 25°C).

| Solvent | Solvent Type | Estimated Solubility ( g/100 mL) | Qualitative Solubility |

| Hexane | Nonpolar, Aprotic | > 50 | Very Soluble |

| Toluene | Nonpolar, Aprotic | > 40 | Very Soluble |

| Chloroform | Polar, Aprotic | > 30 | Freely Soluble |

| Diethyl Ether | Slightly Polar, Aprotic | > 25 | Freely Soluble |

| Tetrahydrofuran (THF) | Polar, Aprotic | ~15-20 | Soluble |

| Acetone | Polar, Aprotic | ~5-10 | Sparingly Soluble |

| Ethanol | Polar, Protic | ~1-5 | Slightly Soluble |

| Methanol | Polar, Protic | < 1 | Sparingly Soluble |

Experimental Protocol for Solubility Determination (Gravimetric Method)

The following is a detailed protocol for the experimental determination of the solubility of this compound in an organic solvent. This method is suitable for waxy solids and relies on the gravimetric analysis of a saturated solution.

Materials and Equipment:

-

This compound

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance (± 0.0001 g)

-

Glass vials with screw caps

-

Volumetric flasks

-

Pipettes

-

Syringe filters (0.45 µm, solvent-compatible)

-

Drying oven

Experimental Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to several glass vials.

-

Accurately pipette a known volume (e.g., 10.0 mL) of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C, 37°C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 4 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume (e.g., 5.0 mL) of the clear supernatant using a pre-warmed pipette to avoid premature crystallization.

-

Immediately filter the collected supernatant through a 0.45 µm syringe filter into a pre-weighed, clean, and dry volumetric flask.

-

-

Gravimetric Analysis:

-

Accurately weigh the volumetric flask containing the filtered saturated solution.

-

Evaporate the solvent from the flask using a gentle stream of nitrogen or by placing it in a drying oven at a temperature below the boiling point of the solvent and the melting point of this compound.

-

Once all the solvent has evaporated, reweigh the flask containing the dried this compound residue.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty flask from the final weight of the flask with the residue.

-

Calculate the solubility in g/100 mL using the following formula:

Solubility ( g/100 mL) = (Mass of dissolved this compound (g) / Volume of solvent used for analysis (mL)) * 100

-

Experimental Workflow and Logical Relationships

The process of determining the solubility of this compound can be visualized as a logical workflow.

Application in Drug Delivery: Nanoparticle Formulation

This compound is utilized in the formation of lipid-based nanoparticles and liposomes for drug delivery. Its long hydrophobic chains contribute to the stability of the lipid bilayer. The general workflow for preparing drug-loaded nanoparticles using this compound is illustrated below.

This guide provides a foundational understanding of the solubility of this compound in organic solvents, offering both theoretical estimations and practical methodologies for its determination. This information is crucial for researchers and formulation scientists working with this versatile lipid in various applications, particularly in the field of drug delivery.

References

Aggregation Behavior of Dihexadecylamine in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the aggregation behavior of dihexadecylamine in aqueous solutions. This compound, a cationic dialkylamine, is a versatile amphiphile widely utilized in the formation of synthetic vesicles, liposomes, and other nanostructures for applications in drug delivery, gene therapy, and materials science. This document outlines the fundamental principles of its self-assembly, key physicochemical properties of the resulting aggregates, detailed experimental protocols for their characterization, and a visual representation of the experimental workflow.

Introduction to this compound Aggregation

This compound (DHA) is a synthetic lipid consisting of a secondary amine headgroup and two C16 alkyl chains.[1] In aqueous environments, the hydrophobic tails drive the self-assembly of DHA molecules to minimize their contact with water, while the polar amine headgroup remains exposed to the aqueous phase. This process leads to the spontaneous formation of various supramolecular structures, most notably vesicles, which are enclosed bilayer structures with an aqueous core.

The protonation of the amine headgroup at neutral or acidic pH imparts a positive charge to the aggregates, influencing their stability, size, and interaction with biological membranes and negatively charged macromolecules such as DNA and RNA. This cationic nature is a key feature exploited in drug and gene delivery applications.

Physicochemical Characterization of this compound Aggregates

The formation and properties of this compound aggregates are characterized by several key parameters. Due to a lack of specific experimental data for pure this compound in the readily available scientific literature, the following tables are presented as templates. For illustrative purposes, some data from closely related and well-characterized cationic lipids, such as dihexadecyl phosphate and dioctadecyldimethylammonium bromide (DODAB), are included with clear notation.

Table 1: Critical Aggregation Concentration (CAC) of Cationic Amphiphiles

The Critical Aggregation Concentration (CAC) is the concentration at which amphiphile monomers begin to form aggregates. Below the CAC, the molecules exist predominantly as monomers.

| Amphiphile | Method | Temperature (°C) | Aqueous Medium | CAC (mM) |

| This compound | (Not Available) | (Not Available) | (Not Available) | (Not Available) |

| Didodecyldimethylammonium bromide (DDAB) (Illustrative) | Turbidity | 25 | Water | ≈ 2.5[2] |

Table 2: Size and Zeta Potential of Cationic Vesicles

The size (hydrodynamic diameter) and surface charge (zeta potential) of the aggregates are critical parameters influencing their in vivo fate and efficacy. These properties are typically measured by Dynamic Light Scattering (DLS).

| Amphiphile | Method of Preparation | pH | Aqueous Medium | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |

| This compound | (Not Available) | (Not Available) | (Not Available) | (Not Available) | (Not Available) | (Not Available) |

| Dihexadecyl phosphate (Illustrative) | Sonication | 7.5 | Water | ~440 | (Not Reported) | (Negative, value not specified)[3] |

| Dioctadecyldimethylammonium bromide (DODAB) (Illustrative) | (Not Specified) | (Not Specified) | Water | (Varies with counterion) | (Not Reported) | (Positive, value varies)[4] |

Table 3: Phase Transition Temperature of Cationic Lipid Bilayers

The phase transition temperature (Tm) is the temperature at which the lipid bilayer transitions from a rigid gel state to a more fluid liquid-crystalline state. This is a crucial parameter for the stability and release characteristics of vesicles and is typically determined by Differential Scanning Calorimetry (DSC).

| Amphiphile | Method | Heating Rate (°C/min) | Aqueous Medium | Phase Transition Temperature (Tm) (°C) |

| This compound | (Not Available) | (Not Available) | (Not Available) | (Not Available) |

| Dihexadecyl phosphate (Illustrative) | DSC | (Not Reported) | Water | ~69[5] |

| Dioctadecyldimethylammonium bromide (DODAB) (Illustrative) | DSC | (Not Reported) | Water | (Dependent on preparation method) |

Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of this compound vesicles.

Preparation of this compound Vesicles (Thin-Film Hydration Method)

-

Dissolution: Dissolve a known quantity of this compound in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask.

-

Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the inner wall of the flask.

-

Drying: Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

-

Hydration: Add an aqueous buffer (e.g., phosphate-buffered saline or deionized water) to the flask. The pH of the buffer will influence the surface charge of the vesicles.

-

Vesicle Formation: Agitate the flask by vortexing or gentle shaking above the phase transition temperature of the lipid to hydrate the film and form multilamellar vesicles (MLVs).

-

Size Reduction (Optional): To obtain smaller, unilamellar vesicles (SUVs), the MLV suspension can be subjected to sonication (using a probe or bath sonicator) or extrusion through polycarbonate membranes with a defined pore size.

Characterization of Vesicle Size and Zeta Potential by Dynamic Light Scattering (DLS)

-

Sample Preparation: Dilute the vesicle suspension with the same aqueous buffer used for hydration to an appropriate concentration to avoid multiple scattering effects.

-

Instrument Setup: Set the DLS instrument to the appropriate temperature and ensure the correct solvent viscosity and refractive index are entered into the software.

-

Measurement: Transfer the diluted sample to a clean cuvette and place it in the instrument. Allow the sample to equilibrate to the set temperature before initiating the measurement.

-

Data Acquisition: The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the vesicles.

-

Data Analysis: The software's autocorrelation function is analyzed to determine the translational diffusion coefficient, which is then used to calculate the hydrodynamic diameter via the Stokes-Einstein equation. The electrophoretic mobility of the vesicles in an applied electric field is measured to determine the zeta potential.

Morphological Characterization by Transmission Electron Microscopy (TEM)

-

Grid Preparation: Place a drop of the vesicle suspension onto a carbon-coated copper grid for a few minutes to allow for adsorption.

-

Negative Staining: Wick away the excess liquid with filter paper and apply a drop of a negative staining solution (e.g., 2% uranyl acetate or phosphotungstic acid) to the grid for 1-2 minutes.

-

Drying: Remove the excess stain and allow the grid to air dry completely.

-

Imaging: Observe the grid under a transmission electron microscope. The vesicles will appear as bright, spherical structures against a dark background.

Determination of Phase Transition Temperature by Differential Scanning Calorimetry (DSC)

-

Sample Preparation: Place a small, accurately weighed amount of the concentrated vesicle suspension into an aluminum DSC pan. Seal the pan hermetically.

-

Reference Preparation: Prepare a reference pan containing the same amount of the corresponding aqueous buffer.

-

Instrument Setup: Place the sample and reference pans into the DSC instrument. Set the desired temperature program, including heating and cooling cycles, at a defined scan rate (e.g., 5-10 °C/min).

-

Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature as the furnace temperature is scanned.

-

Data Analysis: The phase transition temperature (Tm) is identified as the peak temperature of the endothermic transition observed in the thermogram during the heating scan.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the preparation and characterization of this compound vesicles.

Caption: Workflow for this compound vesicle preparation and characterization.

Conclusion

This compound is a valuable cationic lipid for the formation of self-assembled aggregates in aqueous solutions. While specific quantitative data for pure this compound systems are not extensively reported, the established methodologies for characterizing related cationic lipids provide a robust framework for its investigation. The positive surface charge, ability to form stable vesicles, and defined phase transition behavior make this compound a compound of significant interest for advanced drug delivery and gene therapy applications. Further research to quantify the aggregation properties of pure this compound will be crucial for its optimized use in these fields.

References

The Architecture of Assembly: A Technical Guide to the Self-Assembly Mechanisms of Dihexadecylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core mechanisms governing the self-assembly of Dihexadecylamine (DHA) molecules. As a double-chain amphiphile, DHA exhibits rich polymorphic behavior, spontaneously organizing into ordered supramolecular structures such as vesicles and monomolecular films. Understanding and controlling these assembly processes are critical for applications ranging from drug delivery and gene therapy to the development of novel biomaterials and sensors. This document details the thermodynamic driving forces, experimental protocols for preparation and characterization, and key quantitative parameters of DHA self-assembly.

Core Principles of this compound Self-Assembly

The self-assembly of this compound, a secondary amine with two C16 alkyl chains, is primarily governed by a delicate interplay of intermolecular forces in an aqueous environment. The dominant driving force is the hydrophobic effect , which compels the two long hydrocarbon tails of the DHA molecule to minimize contact with water.[1] This leads to their aggregation, forming a nonpolar core.

Simultaneously, the behavior of the polar amine headgroup dictates the resulting morphology. As a secondary amine, this headgroup is weakly basic and its degree of protonation is highly dependent on the pH of the solution.[2][3]

-

At low pH (acidic conditions): The amine group becomes protonated (-NH₂⁺-), creating a positively charged headgroup. The resulting electrostatic repulsion between adjacent headgroups influences the packing geometry and stability of the aggregates.

-

At neutral or high pH (alkaline conditions): The amine group is largely neutral (-NH-), and intermolecular interactions are dominated by weaker dipole-dipole forces and hydrogen bonding.

This pH-dependent behavior is a critical lever for controlling the formation and characteristics of DHA-based nanostructures.[4] The balance between the hydrophobic attraction of the tails and the electrostatic/polar interactions of the headgroups determines the final assembled architecture.

Caption: Logical relationship of forces and factors governing DHA self-assembly.

Self-Assembly in Bulk Solution: Vesicle Formation

In aqueous solutions above a certain concentration, known as the Critical Aggregation Concentration (CAC), DHA molecules spontaneously assemble into closed bilayer structures called vesicles.[5] These vesicles consist of a central aqueous core enclosed by a lipid bilayer, with the hydrophobic tails sequestered within the bilayer and the polar amine heads facing the inner and outer aqueous environments.

The formation of stable vesicles is a thermodynamically favorable process driven by the minimization of free energy.

Quantitative Data for Vesicle Assembly

While the precise CAC for pure this compound is not extensively documented and can vary with solution conditions (pH, ionic strength, temperature), data from analogous double-chain amphiphiles and general principles provide expected values and characteristics.

| Parameter | Description | Typical Technique(s) | Reference Value/Range |

| Critical Aggregation Conc. (CAC) | The concentration at which vesicle formation begins. | Tensiometry, Conductivity, Fluorescence Spectroscopy | Expected to be in the micromolar (µM) range. A related catanionic system has a CAC of 3.0 x 10⁻⁵ M. |

| Hydrodynamic Diameter (Size) | The average size of the vesicles in suspension. | Dynamic Light Scattering (DLS) | 50 - 200 nm (dependent on preparation method). |

| Polydispersity Index (PDI) | A measure of the broadness of the vesicle size distribution. | Dynamic Light Scattering (DLS) | < 0.2 for monodisperse populations (achieved via extrusion). |

| Morphology | The shape and structure of the aggregates. | Transmission Electron Microscopy (TEM), Small-Angle Neutron Scattering (SANS) | Spherical, unilamellar, or multilamellar vesicles. |

Experimental Protocols

2.2.1 Protocol: Vesicle Preparation by Thin-Film Hydration and Extrusion

This is a common and reliable method for producing unilamellar vesicles of a controlled size.

-

Film Formation: Dissolve a known quantity of this compound in a volatile organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.

-

Solvent Evaporation: Remove the solvent using a rotary evaporator under vacuum. This results in a thin, dry film of DHA on the flask's inner surface. Place the flask under high vacuum for at least 2 hours to remove residual solvent.

-

Hydration: Add an aqueous buffer solution (e.g., PBS, HEPES, with pH adjusted as required) to the flask. The temperature of the buffer should be above the main phase transition temperature of the lipid.

-

Vesicle Formation: Agitate the flask to allow the lipid film to swell and hydrate, forming multilamellar vesicles (MLVs). This can be facilitated by gentle shaking or vortexing.

-

Size Reduction (Extrusion): To obtain unilamellar vesicles (LUVs) with a uniform size distribution, the MLV suspension is repeatedly passed through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a lipid extruder. Typically, 11-21 passes are recommended.

Caption: Experimental workflow for DHA vesicle preparation and analysis.

2.2.2 Protocol: Vesicle Characterization by Dynamic Light Scattering (DLS)

DLS measures the hydrodynamic diameter and size distribution of vesicles in suspension.

-

Sample Preparation: Dilute the prepared vesicle suspension with the same buffer used for hydration to an appropriate concentration to avoid multiple scattering effects.

-

Instrument Setup: Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).

-

Measurement: Place the diluted sample in a clean cuvette and insert it into the instrument. Perform several measurements to ensure reproducibility.

-

Data Analysis: The instrument's software uses the Stokes-Einstein equation to calculate the hydrodynamic diameter from the diffusion coefficient of the vesicles. The cumulants analysis provides the average size (Z-average) and the Polydispersity Index (PDI).

2.2.3 Protocol: Vesicle Characterization by Transmission Electron Microscopy (TEM)

TEM provides direct visualization of vesicle morphology.

-

Grid Preparation: Place a drop of the vesicle suspension onto a carbon-coated TEM grid for a few minutes to allow adsorption.

-

Negative Staining: Wick away the excess liquid with filter paper. Immediately add a drop of a heavy atom stain (e.g., 2% uranyl acetate or phosphotungstic acid) to the grid for 1-2 minutes.

-

Drying: Wick away the excess stain and allow the grid to air-dry completely.

-

Imaging: Observe the grid under a transmission electron microscope. Vesicles will appear as light, often cup-shaped or spherical, objects against a dark background.

Self-Assembly at the Air-Water Interface: Langmuir Monolayers

At an air-water interface, DHA molecules arrange themselves into a monomolecular film, or Langmuir film. The polar amine headgroups orient towards the aqueous subphase, while the hydrophobic alkyl tails project into the air. The properties of this 2D assembly can be studied by compressing the film and measuring the resulting change in surface pressure (π).

Quantitative Data for Langmuir Film Assembly

The surface pressure-area (π-A) isotherm provides a wealth of information about the phase behavior of the monolayer.

| Parameter | Description | Typical Technique(s) | Reference Value/Range |

| Lift-off Area (A₀) | The area per molecule at which surface pressure begins to rise, indicating the start of intermolecular interactions. | Langmuir Film Balance | ~100 Ų/molecule. |

| Collapse Pressure (π_c) | The maximum surface pressure the monolayer can withstand before collapsing into a 3D structure. | Langmuir Film Balance | Occurs at a surface density of ~27 Ų/molecule. |

| Compressibility Modulus (C_s⁻¹) | A measure of the film's stiffness in a particular phase, calculated from the slope of the isotherm. | Langmuir Film Balance | Varies by phase; higher values indicate a more condensed, rigid film. |

Experimental Protocol: Surface Pressure-Area Isotherm Measurement

-

Trough Preparation: Fill a Langmuir trough with a high-purity aqueous subphase (e.g., ultrapure water or a buffer of specific pH). Clean the surface by aspiration.

-

Spreading: Prepare a dilute solution of DHA in a volatile, water-immiscible solvent (e.g., chloroform). Using a microsyringe, deposit a known volume of this solution onto the subphase surface. Allow the solvent to evaporate completely (~15-20 minutes).

-

Compression: Use the movable barriers of the trough to slowly compress the monolayer at a constant rate (e.g., 5-10 cm²/min).

-

Measurement: A Wilhelmy plate or other pressure sensor continuously measures the surface pressure (π) as a function of the mean molecular area (A).

-

Data Analysis: Plot surface pressure (π) versus mean molecular area (A) to generate the isotherm. From this plot, identify the distinct phases (gas, liquid-expanded, liquid-condensed, solid) and determine the lift-off area and collapse pressure.

Caption: Workflow for preparing and analyzing a DHA Langmuir film.

References

- 1. Small-Angle Neutron Scattering for Studying Lipid Bilayer Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - pH- and concentration-dependent supramolecular self-assembly of a naturally occurring octapeptide [beilstein-journals.org]

- 3. researchgate.net [researchgate.net]

- 4. Biocompatible pH-Degradable Functional Capsules Based on Melamine Cyanurate Self-Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biolinscientific.com [biolinscientific.com]

An In-depth Technical Guide to the Determination of Critical Micelle Concentration for Dihexadecylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract: The critical micelle concentration (CMC) is a fundamental parameter characterizing the self-assembly of surfactants in solution, marking the point of micelle formation. This guide provides a comprehensive overview of the methodologies used to determine the CMC, with a specific focus on its application to dihexadecylamine. While specific experimental data for this compound is not extensively available in readily accessible literature, this document details the established experimental protocols and data analysis techniques that are applicable. We present data for structurally analogous surfactants to provide a predictive framework and illustrate the expected behavior of this compound. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to design and execute experiments for the determination of the CMC of this compound and similar long-chain amines.

Introduction to Critical Micelle Concentration

Surfactants, or surface-active agents, are amphiphilic molecules possessing both a hydrophilic (water-loving) head group and a hydrophobic (water-fearing) tail.[1] In aqueous solutions, these molecules exhibit unique behavior. At low concentrations, they exist as individual monomers. However, as the concentration increases, they reach a point where they spontaneously self-assemble into organized colloidal structures known as micelles.[1][2] This concentration is termed the Critical Micelle Concentration (CMC).[2][3]

The formation of micelles is a critical phenomenon in various applications, including drug delivery, where micelles can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. For a cationic surfactant like this compound, which consists of two C16 hydrophobic chains attached to a secondary amine head group, understanding its CMC is crucial for harnessing its potential in various formulations. The CMC is influenced by factors such as the length of the hydrophobic tail, the nature of the head group, temperature, pressure, and the presence of electrolytes.

Experimental Protocols for CMC Determination

Several experimental techniques can be employed to determine the CMC of a surfactant. The choice of method often depends on the nature of the surfactant (ionic or non-ionic) and the required precision. The most common methods involve monitoring a physical property of the surfactant solution as a function of its concentration and identifying the abrupt change that occurs at the CMC.

Surface Tensiometry

Principle: Surface tensiometry is a classic and widely applicable method for determining the CMC of any surfactant. Below the CMC, as the surfactant concentration increases, the monomers adsorb at the air-water interface, leading to a significant decrease in the surface tension of the solution. Once the CMC is reached and micelles begin to form in the bulk of the solution, the surface becomes saturated with monomers, and the surface tension remains relatively constant with further increases in surfactant concentration.

Experimental Protocol:

-

Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., deionized water, potentially with a small amount of acid to protonate the amine and increase solubility). From this stock, create a series of dilutions with varying concentrations, ensuring the range spans well below and above the expected CMC.

-

Instrumentation: A tensiometer, commonly employing the Du Noüy ring or Wilhelmy plate method, is used for measurements.

-

Measurement: The surface tension of each prepared solution is measured at a constant temperature. It is crucial to allow sufficient time for the system to reach equilibrium at each concentration.

-

Data Analysis: The surface tension values are plotted against the logarithm of the surfactant concentration. The resulting graph will typically show two linear regions. The CMC is determined from the intersection of the regression lines of these two regions.

Conductivity Measurement

Principle: This method is particularly suitable for ionic surfactants like protonated this compound. Below the CMC, the conductivity of the solution increases linearly with the concentration of the ionic surfactant monomers. Above the CMC, while the overall surfactant concentration increases, the newly added monomers form micelles. These micelles, along with their bound counter-ions, have a lower mobility than the individual ions. This leads to a change in the slope of the conductivity versus concentration plot.

Experimental Protocol:

-

Solution Preparation: A series of this compound solutions of known concentrations are prepared in deionized water.

-

Instrumentation: A calibrated conductivity meter is used, and the measurements are carried out at a constant temperature.

-

Measurement: The electrical conductivity of each solution is measured.

-

Data Analysis: The conductivity is plotted against the surfactant concentration. The plot will exhibit two linear portions with different slopes. The CMC is identified as the concentration at the intersection of these two lines.

Fluorescence Spectroscopy

Principle: This highly sensitive technique utilizes a hydrophobic fluorescent probe, such as pyrene, which has low solubility in water but readily partitions into the hydrophobic core of micelles. The fluorescence emission spectrum of pyrene is sensitive to the polarity of its microenvironment. In the aqueous environment below the CMC, the ratio of the intensity of the first and third vibronic peaks (I1/I3) of the pyrene emission spectrum is high. When micelles form, pyrene moves into the nonpolar micellar core, causing a significant decrease in the I1/I3 ratio.

Experimental Protocol:

-

Probe and Surfactant Preparation: A stock solution of the fluorescent probe (e.g., pyrene) is prepared in a suitable organic solvent. A series of this compound solutions are also prepared.

-

Sample Preparation: A small, constant aliquot of the probe stock solution is added to each of the surfactant solutions. The final concentration of the probe should be very low to avoid excimer formation.

-

Fluorescence Measurement: The fluorescence emission spectra of the samples are recorded using a spectrofluorometer at a fixed excitation wavelength.

-

Data Analysis: The I1/I3 ratio is plotted against the logarithm of the surfactant concentration. The resulting sigmoidal curve is analyzed, and the CMC is often determined from the midpoint of the transition or the intersection of the tangents to the two linear portions of the curve.

Quantitative Data for Analogous Surfactants

Due to the limited availability of specific CMC data for this compound in published literature, we present data for structurally similar cationic surfactants. These values can serve as a useful reference for estimating the expected CMC of this compound. The primary structural feature of this compound for micellization is its two long alkyl chains.

| Surfactant | Structure | CMC (mM) | Temperature (°C) | Method |

| Hexadecyltrimethylammonium bromide (CTAB) | C₁₆H₃₃N(CH₃)₃⁺Br⁻ | ~0.92 | 25 | Surface Tension |

| Dodecyltrimethylammonium bromide (DTAB) | C₁₂H₂₅N(CH₃)₃⁺Br⁻ | ~16 | 25 | Surface Tension |

Note: The CMC values are approximate and can be influenced by experimental conditions. The presence of two hexadecyl chains in this compound is expected to significantly lower its CMC compared to single-chain surfactants like CTAB due to increased hydrophobicity.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the key CMC determination methods.

Caption: Workflow for CMC determination using surface tensiometry.

Caption: Workflow for CMC determination via conductivity measurement.

Caption: Workflow for CMC determination using fluorescence spectroscopy.

Conclusion

References

Synthesis of Dihexadecylamine: A Technical Guide for Laboratory Research

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the laboratory-scale synthesis of dihexadecylamine, a crucial lipophilic diamine used in the development of synthetic surfactants, lipopeptides, and lipophilic chelators. This document details two primary synthetic methodologies, offering experimental protocols and comparative quantitative data to aid researchers in selecting the most suitable approach for their specific needs.

Introduction

This compound [(CH₃(CH₂)₁₅)₂NH] is a secondary amine characterized by two C16 alkyl chains, rendering it highly lipophilic. This property makes it a valuable starting material for the synthesis of various amphiphilic molecules with applications in drug delivery, gene therapy, and material science. While industrial-scale production often relies on high-pressure and high-temperature processes, laboratory synthesis necessitates more convenient and accessible methods. This guide focuses on two such methods: the bisalkylation of cyanamide and the reductive amination of a long-chain aldehyde.

Method 1: Phase-Transfer Catalyzed (PTC) Bisalkylation of Cyanamide

A convenient and efficient laboratory-scale synthesis of this compound involves the bisalkylation of cyanamide with hexadecyl bromide under phase-transfer catalysis conditions. This method, reported by Lattuada and Uberti, avoids the drastic conditions of industrial processes and offers good yields.[1] The reaction proceeds in two main stages: the formation of N,N-dihexadecylcyanamide, followed by its hydrolysis to this compound.

Experimental Protocol

Step 1: Synthesis of N,N-Dihexadecylcyanamide

-

A mixture of hexadecyl bromide (2 equivalents), 50% aqueous cyanamide solution (1 equivalent), 50% aqueous sodium hydroxide, and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) in a suitable organic solvent (e.g., toluene) is prepared.

-

The reaction mixture is heated to approximately 75-80 °C with vigorous stirring.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the organic layer is separated, washed with water, and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield crude N,N-dihexadecylcyanamide, which can be purified by crystallization.

Step 2: Hydrolysis to this compound

-

The crude N,N-dihexadecylcyanamide is dissolved in a suitable solvent mixture, such as ethanol and water.

-

A strong base, such as sodium hydroxide or potassium hydroxide, is added to the solution.

-

The mixture is heated at reflux for several hours to facilitate hydrolysis of the cyanamide group.

-

After cooling, the product, this compound, precipitates and can be collected by filtration.

-

The crude product is washed with water and can be further purified by recrystallization from a suitable solvent like acetone or ethanol to yield a white solid.

Quantitative Data

| Parameter | Value | Reference |

| Overall Yield | 60-70% | [1] |

| Melting Point | 65.5-66.5 °C | [1] |

| Starting Materials | Hexadecyl bromide, Cyanamide | [1] |

| Catalyst | Tetrabutylammonium Bromide (TBAB) | [1] |

| Reaction Temperature | 75-80 °C (Alkylation) |

Synthesis Workflow

Method 2: Reductive Amination

An alternative and widely used method for synthesizing secondary amines is reductive amination. This approach involves the reaction of a primary amine with an aldehyde to form an imine intermediate, which is then reduced in situ to the desired secondary amine. For the synthesis of this compound, this would involve the reaction of hexadecylamine with hexadecanal.

Precursor Synthesis: Hexadecylamine

Hexadecylamine is a key starting material for the reductive amination route and can be synthesized from the readily available palmitic acid in a two-step process.

-

Amide Formation: Palmitic acid is first converted to its more reactive acid chloride derivative, palmitoyl chloride, typically using thionyl chloride or oxalyl chloride. The resulting palmitoyl chloride is then reacted with ammonia to form hexadecanamide.

-

Amide Reduction: The hexadecanamide is subsequently reduced to hexadecylamine using a strong reducing agent, most commonly lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (THF).

References

Dihexadecylamine Analogues: A Technical Guide to Synthesis, Properties, and Formulation for Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihexadecylamine (DHA), a secondary amine with two C16 alkyl chains, represents a fundamental scaffold for the design of cationic lipids. Its simple structure, comprising a hydrophobic dialkyl core and a protonatable amino headgroup, makes it an attractive starting point for developing more sophisticated analogues for various drug and gene delivery applications. The basic properties of DHA and its derivatives, such as their ability to self-assemble into nanoparticles and interact with nucleic acids and cell membranes, are critically dependent on their molecular architecture.

This technical guide provides an in-depth overview of this compound and its functional analogues. It covers key synthetic methodologies, summarizes their fundamental physicochemical properties, and offers detailed experimental protocols for their formulation and characterization as nanoparticle-based delivery systems. The information presented herein is intended to serve as a valuable resource for researchers engaged in the design and development of novel lipid-based vectors for therapeutic applications.

Synthesis of this compound and its Analogues

The synthesis of this compound and its analogues typically involves the formation of amine or amide linkages between a hydrophobic dialkyl scaffold and a desired headgroup moiety.

General Synthesis of this compound

A convenient laboratory-scale synthesis of this compound can be achieved through the bisalkylation of cyanamide followed by hydrolysis.[1]

Experimental Protocol:

-

N,N-Dihexadecylcyanamide Synthesis:

-

A mixture of 50% aqueous cyanamide, 1-bromohexadecane, toluene, and benzyltriethylammonium chloride (as a phase transfer catalyst) is prepared.

-

A 50% aqueous solution of sodium hydroxide is added dropwise to the vigorously stirred mixture at a controlled temperature (e.g., 40°C).

-

The reaction is stirred for several hours (e.g., 4 hours) at an elevated temperature (e.g., 80°C).

-

After cooling, the organic layer is separated, washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield the crude N,N-dihexadecylcyanamide.

-

-

Hydrolysis to this compound:

-

The crude N,N-dihexadecylcyanamide is dissolved in a suitable solvent mixture (e.g., ethanol/water).

-

Potassium hydroxide is added, and the mixture is refluxed for an extended period (e.g., 48 hours).

-

After cooling, the precipitated product is filtered, washed with water until neutral, and dried.

-

The crude this compound can be further purified by crystallization from an appropriate solvent (e.g., acetone) to yield a white solid.

-

Synthesis of this compound Analogues with Functional Headgroups

The secondary amine of this compound serves as a versatile anchor point for the attachment of various headgroups to create functional analogues. For instance, reaction with activated carboxylic acids, aldehydes, or other electrophiles can introduce moieties designed to enhance properties like biocompatibility, targeting specificity, or stimuli-responsiveness.

Physicochemical Properties of this compound and Representative Analogues

The basic physicochemical properties of this compound and its analogues are crucial determinants of their performance as drug delivery vehicles. These properties influence their self-assembly into nanoparticles, their ability to encapsulate and protect therapeutic payloads, and their interactions with biological systems.

| Compound/Analogue Type | Molecular Weight ( g/mol ) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Key Structural Feature | Reference |

| This compound | 465.9 | Not Applicable (forms aggregates) | - | - | Simple secondary amine | [2] |

| Dendron-bearing Lipid (DL-G3) | - | ~150-250 (lipoplex) | - | - | Polyamidoamine dendron headgroup | [3] |

| Amino Acid-derived (CholCadLys) | - | ~76 (nanoliposomes) | - | - | Lysine-based cationic headgroup | [4] |

| Difluorotetrahydropyridine-based | - | 62-253 (liposomes) | 0.17-0.47 | +5.5 to +51.6 | Quaternized pyridinium headgroup | [5] |

Note: The data presented are for representative analogues and may vary depending on the specific molecular structure and formulation conditions.

Experimental Protocols for Nanoparticle Formulation and Characterization

The formulation of this compound and its analogues into nanoparticles is a critical step in their application as drug delivery systems. The following protocols describe common methods for their preparation and characterization.

Nanoparticle Formulation via Ethanol Injection Method

This method is suitable for the rapid and scalable production of lipid-based nanoparticles.

Protocol:

-

Dissolve the this compound analogue and any helper lipids (e.g., DOPE, cholesterol) in ethanol to prepare a lipid stock solution.

-

Prepare an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Rapidly inject the ethanolic lipid solution into the vigorously stirring aqueous buffer. The ratio of the organic to the aqueous phase should be optimized.

-

Allow the nanoparticles to self-assemble under continuous stirring for a defined period (e.g., 30 minutes).

-

For drug or gene encapsulation, the therapeutic agent can be dissolved in the aqueous buffer prior to the injection of the lipid solution.

-

Remove the residual ethanol by dialysis or ultrafiltration.

Characterization of Nanoparticles

1. Particle Size and Polydispersity Index (PDI) Measurement:

-

Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter and size distribution of the nanoparticles.

-

Procedure:

-

Dilute the nanoparticle suspension in an appropriate buffer to a suitable concentration.

-

Transfer the diluted sample to a disposable cuvette.

-

Measure the particle size and PDI using a DLS instrument at a fixed scattering angle (e.g., 90° or 173°) and temperature (e.g., 25°C).

-

Perform multiple measurements for each sample to ensure reproducibility.

-

2. Zeta Potential Measurement:

-

Principle: Electrophoretic Light Scattering (ELS) is used to determine the surface charge of the nanoparticles.

-

Procedure:

-

Dilute the nanoparticle suspension in an appropriate low-ionic-strength buffer (e.g., 10 mM NaCl).

-

Inject the sample into a specialized zeta potential cell.

-

Apply an electric field and measure the electrophoretic mobility of the particles.

-

The instrument's software calculates the zeta potential from the measured mobility using the Smoluchowski or Huckel equation.

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis, formulation, and characterization of nanoparticles based on this compound analogues.

Caption: Workflow for the development of this compound analogue-based nanoparticles.

Conclusion

This compound serves as a valuable and versatile platform for the development of novel cationic lipids for drug and gene delivery. By modifying its basic structure through the introduction of various functional headgroups and linkers, researchers can fine-tune its physicochemical properties to optimize its performance as a delivery vehicle. The synthetic and formulation protocols detailed in this guide provide a foundation for the rational design and evaluation of this compound analogues. A thorough characterization of their properties, including particle size, surface charge, and morphology, is essential for establishing structure-activity relationships and advancing the development of safe and effective lipid-based nanomedicines.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C32H67N | CID 85571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis of novel cationic lipids having polyamidoamine dendrons and their transfection activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]